An In-depth Technical Guide to Methyl 5-methoxypyridine-2-carboxylate (CAS: 29681-39-8)
An In-depth Technical Guide to Methyl 5-methoxypyridine-2-carboxylate (CAS: 29681-39-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxypyridine-2-carboxylate, with the CAS number 29681-39-8, is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a methoxy group and a methyl ester on a pyridine ring, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its emerging role as a component in targeted protein degradation.
Chemical and Physical Properties
Methyl 5-methoxypyridine-2-carboxylate is a solid at room temperature with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Methyl 5-methoxypyridine-2-carboxylate
| Property | Value | Reference |
| CAS Number | 29681-39-8 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [1] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1] |
| Synonyms | Methyl 5-methoxypicolinate, 5-Methoxypyridine-2-carboxylic acid methyl ester | [2] |
| Storage | Room temperature, under inert atmosphere | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Synthesis and Experimental Protocols
The primary route for the synthesis of Methyl 5-methoxypyridine-2-carboxylate involves the esterification of its corresponding carboxylic acid, 5-methoxypyridine-2-carboxylic acid.
Synthesis of 5-Methoxypyridine-2-carboxylic Acid
A common method for the preparation of the precursor, 5-methoxypyridine-2-carboxylic acid, involves the hydrolysis of the corresponding methyl ester.
Experimental Protocol:
-
A solution of lithium hydroxide monohydrate (5.0 g) in water (10 mL) is added to a solution of methyl 5-methoxypyridine-2-carboxylate (4.0 g) in methanol (50 mL) at room temperature.[4]
-
The reaction mixture is stirred at room temperature for 12 hours.[4]
-
Subsequently, the pH of the reaction mixture is adjusted to 4-5 with 2M hydrochloric acid.[4]
-
The resulting precipitate is collected by filtration.[4]
-
The solid is washed with water and dried to afford 5-methoxypyridine-2-carboxylic acid (2.4 g).[4]
Esterification to Methyl 5-methoxypyridine-2-carboxylate
The synthesis of the title compound is achieved through Fischer esterification of 5-methoxypyridine-2-carboxylic acid with methanol in the presence of an acid catalyst.
Experimental Protocol:
-
To a solution of 5-methoxypyridine-2-carboxylic acid in methanol, a catalytic amount of a strong acid (e.g., sulfuric acid or tosic acid) is added.
-
The reaction mixture is heated at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by column chromatography on silica gel.
Spectroscopic Data
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group protons (a singlet around 3.9 ppm), the methyl ester protons (a singlet around 3.9-4.0 ppm), and three aromatic protons on the pyridine ring in the range of 7.0-8.5 ppm. The ¹H NMR spectrum of the parent carboxylic acid, 5-methoxypyridine-2-carboxylic acid, in DMSO-d6 shows a methoxy signal at 3.93 ppm (s, 3H) and aromatic protons at 7.49-7.51 ppm (m, 1H), 8.03 ppm (d, J=7.2 Hz, 1H), and 8.36 ppm (d, J=2.8 Hz, 1H), along with the carboxylic acid proton at 12.85 ppm (s, 1H).[4]
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbons of the methoxy and ester groups (around 50-60 ppm), the carbonyl carbon of the ester (around 165 ppm), and the carbons of the pyridine ring (in the aromatic region, typically 110-160 ppm).
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant absorptions will include C-O stretching vibrations for the ester and methoxy groups, and C=C and C=N stretching vibrations of the pyridine ring. The asymmetric and symmetric stretching vibrations of the carboxylate group in metal carboxylates typically appear in the regions of 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively.[5]
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (167.16 g/mol ).
Reactivity and Potential Applications in Drug Discovery
The chemical structure of Methyl 5-methoxypyridine-2-carboxylate provides several points for further chemical modification, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide. The pyridine ring can undergo various transformations, and the methoxy group can potentially be cleaved to a hydroxyl group.
Role as a Building Block in Targeted Protein Degradation
A significant application of Methyl 5-methoxypyridine-2-carboxylate is its use as a "Protein Degrader Building Block".[1][6] This suggests its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] A PROTAC consists of three main components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]
Methyl 5-methoxypyridine-2-carboxylate can be incorporated into the linker component of a PROTAC. The pyridine ring can provide a rigid scaffold within the linker, which can be crucial for establishing the optimal orientation of the two ligands for the formation of a stable ternary complex between the POI and the E3 ligase. The ester and methoxy functional groups offer handles for further chemical modifications to attach the POI and E3 ligase ligands.
References
- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 5-METHOXYPYRIDINE-2-CARBOXYLATE | 29681-39-8 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 5-METHOXYPYRIDINE-2-CARBOXYLIC ACID | 29082-92-6 [chemicalbook.com]
- 5. Methyl 5-formylpyridine-2-carboxylate | C8H7NO3 | CID 15121205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. youtube.com [youtube.com]
- 8. chempep.com [chempep.com]
